![molecular formula C4H3FN2O B2420302 6-fluoropyridazin-3(2H)-one CAS No. 1206524-67-5](/img/structure/B2420302.png)
6-fluoropyridazin-3(2H)-one
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Overview
Description
6-fluoropyridazin-3(2H)-one is a chemical compound with potential biological activities . It is part of the pyrimidine family, which is known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of 6-fluoropyridazin-3(2H)-one and its derivatives involves the design and preparation of novel heterocyclic compounds . These compounds are evaluated for their biological activities against various cell lines .Molecular Structure Analysis
The molecular structure of 6-fluoropyridazin-3(2H)-one is characterized by the presence of a pyrimidine moiety . This moiety is a privileged structure in medicinal chemistry and is found in compounds exhibiting diverse types of biological and pharmaceutical activities .Chemical Reactions Analysis
The chemical reactions involving 6-fluoropyridazin-3(2H)-one are part of the process of designing and synthesizing novel 2-(pyridin-2-yl) pyrimidine derivatives . These reactions contribute to the wide range of pharmacological activities exhibited by these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-fluoropyridazin-3(2H)-one include a density of 1.2±0.1 g/cm^3, a boiling point of 231.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 32.8±0.3 cm^3 and a molar volume of 106.9±3.0 cm^3 .Scientific Research Applications
- The study by Gu et al highlights the anti-fibrotic potential of 6-fluoropyridazin-3(2H)-one derivatives. Specifically, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited better anti-fibrotic activities than existing drugs.
- Pyrimidine derivatives, including 6-fluoropyridazin-3(2H)-one, have been investigated for their antimicrobial effects . Further studies could explore their activity against specific pathogens.
- Similar to antimicrobial properties, pyrimidine-based compounds have demonstrated antiviral activity . Investigating the efficacy of 6-fluoropyridazin-3(2H)-one against viral infections could be valuable.
- Pyrimidine derivatives are known for their antitumor effects . Research into the specific mechanisms and potential of 6-fluoropyridazin-3(2H)-one in cancer therapy is warranted.
- The pyrimidine moiety serves as a privileged structure in medicinal chemistry . Researchers can investigate novel derivatives of 6-fluoropyridazin-3(2H)-one for various biological activities.
Anti-Fibrosis Activity
Antimicrobial Properties
Antiviral Applications
Antitumor Potential
Chemical Biology and Medicinal Chemistry
Gu, Y.-F.; Zhang, Y.; Yue, F.-L.; Li, S.-T.; Zhang, Z.-Q.; Li, J.; Bai, X. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules 2020 , 25, 5226. DOI: 10.3390/molecules25225226
Future Directions
properties
IUPAC Name |
3-fluoro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXHZKJSJOZGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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